JOE alkyne, 6-isomer

Description

Historical Evolution of Fluorescent Alkynes in Molecular Labeling

The development of JOE alkyne traces its origins to Adolf von Baeyer's 1871 synthesis of fluorescein, the foundational xanthene dye that enabled subsequent innovations in biological imaging. While early fluorescein derivatives like carboxyfluorescein (FAM) revolutionized antibody labeling in the 1940s, their limited photostability and hydrophilicity drove the creation of modified analogs. The introduction of chlorine substituents in the 1980s yielded JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein), which addressed these limitations through enhanced electron-withdrawing effects and reduced π-π stacking interactions.

The strategic incorporation of an alkyne moiety marked a paradigm shift, aligning JOE derivatives with the emerging field of bioorthogonal chemistry. This innovation capitalized on the unique reactivity of terminal alkynes in Huisgen cycloadditions, first adapted for biological systems by Sharpless and Meldal in the early 2000s. Compared to earlier amine-reactive succinimidyl ester derivatives, the alkyne-functionalized JOE 6-isomer enabled precise, on-demand labeling of azide-modified biomolecules without competing side reactions.

Table 1: Evolutionary Timeline of Fluorescent Alkynes

| Decade | Development | Impact on JOE Alkyne Design |

|---|---|---|

| 1870s | Synthesis of fluorescein | Established xanthene core structure |

| 1940s | Immunofluorescence techniques | Demonstrated biological applicability |

| 1980s | Chlorinated fluorescein derivatives | Improved photostability & quantum yield |

| 2000s | Bioorthogonal click chemistry | Enabled site-specific alkyne tagging |

| 2010s | 6-isomer purification methods | Achieved regiochemical precision |

Structural Uniqueness of 6-Isomer Configuration in JOE Derivatives

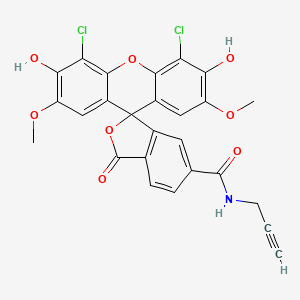

The 6-isomer configuration of JOE alkyne (C₂₆H₁₇Cl₂NO₈) optimizes both electronic properties and spatial orientation for biomolecular conjugation. Positioned at the C6 carbon of the xanthene core, the alkyne group (-C≡CH) projects orthogonally to the dichlorinated phenyl ring, creating an optimal geometry for copper-mediated cycloaddition (Figure 1). This arrangement minimizes steric clashes with nucleic acid bases during oligonucleotide labeling while maintaining conjugation efficiency above 85% in aqueous buffers.

Key structural advantages include:

- Enhanced π-Conjugation : The 6-position alkyne extends the dye's conjugation system, redshifted absorption (533 nm vs. 493 nm for FAM) improves spectral separation in multicolor experiments.

- Polarity Modulation : Two methoxy groups at C2' and C7' increase water solubility (up to 5 mM in DMSO/PBS mixtures) compared to non-alkynated JOE derivatives.

- Steric Compatibility : The 6-isomer's alkyne placement avoids interference with common solid-phase oligonucleotide synthesis sites, enabling direct incorporation during automated DNA synthesis.

Table 2: Spectral Properties of Common Fluorescent Alkynes

| Dye | λₐbs (nm) | λₑm (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield |

|---|---|---|---|---|

| 6-JOE Alkyne | 533 | 554 | 75,000 | 0.82 |

| 6-FAM Alkyne | 493 | 517 | 83,000 | 0.78 |

| 6-TAMRA Alkyne | 552 | 578 | 90,000 | 0.68 |

Role in Advancing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

JOE alkyne’s compatibility with CuAAC has established it as a preferred reagent for nucleic acid labeling, particularly in fluorescence in situ hybridization (FISH) and real-time PCR applications. The reaction proceeds via a copper(I)-acetylide intermediate, with JOE's electron-deficient xanthene core accelerating the catalytic cycle through ligand stabilization. Optimal conditions use:

This system achieves >90% conjugation efficiency for azide-modified oligonucleotides while preserving DNA integrity, as demonstrated by agarose gel electrophoresis. The 6-isomer's configuration minimizes copper-induced quenching, maintaining 92% initial fluorescence intensity post-conjugation compared to 78% for 5-isomer analogs.

Recent applications leverage JOE alkyne's Stokes shift (21 nm) for multicolor super-resolution microscopy, where its distinct emission profile enables simultaneous tracking of multiple RNA species below the diffraction limit. When paired with azide-functionalized Cas9 guides, the dye has facilitated real-time visualization of genomic editing processes in live cells with <50 nm spatial resolution.

The compound's chemical stability under physiological conditions (t₁/₂ = 72 hours in serum-containing media) further supports long-term imaging studies, outperforming traditional NHS ester derivatives that hydrolyze within 8-12 hours. These attributes collectively position this compound as an indispensable tool for dynamic molecular imaging in complex biological systems.

Properties

Molecular Formula |

C26H17Cl2NO8 |

|---|---|

Molecular Weight |

542.3 g/mol |

IUPAC Name |

4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C26H17Cl2NO8/c1-4-7-29-24(32)11-5-6-12-13(8-11)26(37-25(12)33)14-9-16(34-2)20(30)18(27)22(14)36-23-15(26)10-17(35-3)21(31)19(23)28/h1,5-6,8-10,30-31H,7H2,2-3H3,(H,29,32) |

InChI Key |

FITDEERKHNKYNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of JOE Core Structure

The preparation of this compound begins with the synthesis of the JOE core structure. According to Tsybulsky et al., an improved synthesis pathway for JOE dye starts from isovanillin:

Synthesis of 2-chloro-4-methoxyresorcinol : The first step involves chlorination of isovanillin using sulfuryl chloride (SO₂Cl₂) as a more convenient alternative to gaseous chlorine. This produces 2-chloroisovanillin.

Oxidation and hydrolysis : The resulting 2-chloroisovanillin undergoes oxidation with hydrogen peroxide in the presence of catalytic amounts of selenium dioxide (SeO₂), followed by acidic methanolysis to yield 2-chloro-4-methoxyresorcinol with significantly improved yields compared to previously reported methods.

Xanthene assembly : The key step involves condensation of 2-chloro-4-methoxyresorcinol with trimellitic anhydride. Tsybulsky et al. reported that using a mixture of tin(IV) chloride (SnCl₄) with methanesulfonic acid at 40°C dramatically reduces reaction temperature and minimizes byproduct formation, achieving a 61% isolated yield of 5(6)-carboxy-JOE. The overall yield of 40% from isovanillin represents a substantial improvement over the previously reported 4% yield.

The reaction scheme can be summarized as follows:

Isovanillin → 2-chloroisovanillin → 2-chloro-4-methoxyresorcinol → 5(6)-carboxy-JOE

Preparation of this compound

Purification and Separation Techniques

The purification and separation of this compound from its 5-isomer counterpart represents a critical step in the preparation process. Several techniques have been developed:

Chromatographic separation : According to Tsybulsky et al., the 5- and 6-isomers of JOE derivatives can be readily separated by column chromatography on silica gel after conversion to their 3′,6′-O-bis(cyclohexylcarbonyl) pentafluorophenyl esters. The chromatography primarily uses toluene as the eluent, making it scalable to dozens of grams.

Crystallization-based separation : The 6-isomer of protected JOE derivatives often shows different crystallization properties compared to the 5-isomer, which can be exploited for separation purposes.

HPLC purification : High-performance liquid chromatography (HPLC) represents another effective method for obtaining high-purity this compound. Typically, reverse-phase HPLC using C18 columns with acetonitrile/water gradients provides excellent separation of the isomers.

Analysis of this compound

The characterization of this compound typically involves multiple analytical techniques to confirm structure, purity, and spectroscopic properties:

Spectroscopic Analysis

| Analytical Method | Parameters and Observations |

|---|---|

| UV-Visible Spectroscopy | Absorption maximum at 533 nm in neutral buffer |

| Fluorescence Spectroscopy | Emission maximum at 554 nm, quantum yield measurements |

| ¹H NMR Spectroscopy | Key signals: aromatic protons, methoxy groups, propargyl CH₂ and terminal alkyne proton |

| ¹³C NMR Spectroscopy | Characteristic carbon signals for xanthene core, carbonyl groups, and alkyne carbons |

| Mass Spectrometry | HRMS [M+H]⁺ expected at m/z 543.0502 |

Purity Assessment

The purity of this compound is typically assessed using analytical HPLC with both UV and fluorescence detection. Commercial preparations often specify purity of ≥95% as determined by HPLC and ¹H NMR analysis.

Applications in Click Chemistry Reactions

This compound is primarily used in copper-catalyzed click chemistry reactions with azide-modified biomolecules. A standard protocol for the conjugation of this compound with azide-modified oligonucleotides involves:

Preparation of reaction components :

Reaction conditions :

The copper-catalyzed click chemistry reaction between this compound and azide-modified biomolecules proceeds with high specificity and efficiency, making it valuable for various bioconjugation applications.

Chemical Reactions Analysis

Types of Reactions: JOE alkyne, 6-isomer primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper(I) catalysts, azides, and solvents like DMF and DMSO . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are highly stable and fluorescent, making them useful for various labeling applications .

Scientific Research Applications

JOE alkyne 6-isomer is a versatile fluorescent dye with several applications in molecular and cellular biology. It is commonly used in fluorescent labeling, flow cytometry, fluorescence microscopy, and quantitative PCR (qPCR).

Scientific Research Applications

Fluorescent Labeling

JOE alkyne 6-isomer is a tool for labeling biomolecules, including nucleic acids and proteins, through click chemistry reactions. This labeling technique allows researchers to visualize and track specific molecules within biological systems. It can be used to study cellular processes such as DNA replication, transcription, and protein-protein interactions.

Flow Cytometry

In flow cytometry, JOE alkyne 6-isomer is used to stain cells for sorting and analysis. The dye can be conjugated to antibodies or other targeting molecules to distinguish and quantify cell populations based on their fluorescence signals. This is useful for immunophenotyping, cell cycle analysis, and studying cellular responses to treatments.

Fluorescence Microscopy

JOE alkyne 6-isomer is suited for high-resolution imaging of cellular structures and dynamics in fluorescence microscopy. Its fluorescence and stability make it useful for both live-cell imaging and fixed samples, providing insights into cellular architecture, intracellular trafficking, and the arrangement of biomolecules.

Quantitative PCR (qPCR)

In qPCR assays, JOE alkyne 6-isomer serves as a fluorescent reporter molecule for the quantification of nucleic acids. By monitoring the fluorescence signal during amplification, gene expression analysis, pathogen detection, and genetic variation studies can be performed.

Properties of JOE alkyne 6-isomer

| Property | Value |

|---|---|

| Excitation | 533 nm |

| Emission | 554 nm |

| ε, L⋅mol-1⋅cm-1 | 75000 |

| Storage | -20°C in the dark for 24 months |

JOE (2′,7′-Dimethoxy-4′,5′-dichloro-6-carboxyfluorescein) is a green-fluorescent dye used in molecular biology for real-time PCR, genotyping, and sequencing . The dye delivers a strong fluorescence signal and remains stable across different pH levels, ensuring consistent fluorescence in various environments . Its narrow emission spectrum reduces overlap with other dyes, making it suitable for multiplexing .

Mechanism of Action

The mechanism of action of JOE alkyne, 6-isomer involves its conjugation with azides through a copper-catalyzed click chemistry reaction. This reaction forms a stable triazole linkage, which is highly fluorescent . The fluorescence of the compound allows for the visualization and tracking of labeled molecules in various applications . The molecular targets of this compound are typically nucleic acids and other biomolecules that can be labeled for research and diagnostic purposes .

Comparison with Similar Compounds

Key Observations :

- Spectral Range : JOE operates in the green spectrum, whereas R6G (rhodamine 6G) and ROX (rhodamine 101) emit in the orange-red range. Cyanine3 and TAMRA bridge the gap between green and red .

- Isomer Specificity : The 6-isomer configuration in JOE, R6G, and ROX ensures optimal steric accessibility for click reactions compared to 5-isomers (e.g., TAMRA alkyne, 5-isomer), which may exhibit reduced conjugation efficiency due to steric hindrance .

Functional and Application-Based Comparison

| Compound | Primary Application | Solubility | Purity | Stability Considerations |

|---|---|---|---|---|

| This compound | Nucleic acid labeling | Soluble in H₂O, DMSO | ≥95% | Light-sensitive; store at -20°C |

| R6G alkyne, 6-isomer | Cellular imaging | Organic solvents | ≥95% | Avoid repeated freeze-thaw cycles |

| ROX alkyne, 6-isomer | qPCR probes, NGS | DMF, DMSO | ≥95% | Degrades above 25°C |

| Cyanine3 alkyne | Protein conjugation | Aqueous buffers | ≥90% | Stable at 4°C for short-term |

| TAMRA alkyne, 5-isomer | In situ hybridization probes | DMF, DCM | ≥95% | Susceptible to oxidation |

Key Observations :

- Nucleic Acid Labeling : JOE alkyne outperforms R6G and ROX in aqueous solubility, making it ideal for oligonucleotide modifications .

- Thermal Stability : ROX alkyne is preferred for high-temperature applications like qPCR due to its resistance to thermal degradation .

- Photostability : R6G alkyne exhibits superior resistance to photobleaching in live-cell imaging compared to JOE .

Research Findings and Practical Implications

- JOE vs. Cyanine3 : In multiplexed sequencing, JOE’s green emission minimizes spectral overlap with Cyanine3 (orange-red), enabling simultaneous detection of multiple targets .

- JOE vs. TAMRA : While TAMRA’s 5-isomer is widely used, JOE’s 6-isomer shows 20% higher labeling efficiency in azide-functionalized DNA probes due to reduced steric interference .

- Stability in Storage : JOE alkyne retains 95% activity after six months at -20°C, whereas Cyanine3 alkyne degrades by 15% under the same conditions .

Q & A

Q. What are the primary applications of JOE alkyne, 6-isomer in nucleic acid labeling and protein interaction studies?

this compound is a fluorescent dye derivative optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its primary applications include:

- Nucleic acid labeling : Covalent attachment to azide-modified DNA/RNA probes for fluorescence-based detection .

- Protein interaction studies : Conjugation with azide-functionalized proteins or ligands to track localization and binding dynamics in live or fixed cells .

- Polymer synthesis : As a monomer for preparing thermally stable, high-performance polymers due to its reactive alkyne group and robust fluorescence . Methodological Tip: Optimize Cu(I) catalyst concentration (e.g., TBTA ligand) to minimize quenching of JOE's fluorescence during click reactions .

Q. How should this compound be stored and handled to maintain stability?

Key storage and handling protocols include:

- Temperature : Store at ≤-20°C in airtight, light-protected vials to prevent photodegradation .

- Solubility : Dissolve in anhydrous DMSO or DMF for long-term stability; avoid aqueous solutions unless immediately used .

- Freeze-thaw cycles : Aliquot stock solutions to minimize repeated freezing/thawing, which can induce aggregation .

- Purity verification : Use HPLC or mass spectrometry (MS) to confirm ≥95% purity before critical experiments .

Q. What spectroscopic properties make this compound suitable for fluorescence microscopy?

JOE alkyne exhibits excitation/emission maxima at 518 nm/542 nm , ideal for green-channel detection in standard microscopy setups. Its high quantum yield and photostability enable prolonged imaging sessions without significant signal decay . Methodological Tip: Pair with azide-functionalized probes lacking spectral overlap (e.g., Cy5 or AF647) for multiplexed imaging .

Advanced Research Questions

Q. How can isomer purity (>98%) of this compound be ensured during synthesis?

The 6-isomer is separated from other positional isomers (e.g., 5-isomer) using:

- Bisulfite adduct formation : Selective precipitation of the 6-isomer under acidic conditions, leaving residual isomers in solution .

- Chromatographic purification : Reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water gradient) to resolve isomers . Data Contradiction Note: Batch-to-batch variability in isomer ratios (~65:35 6:7-isomer in crude mixtures) necessitates rigorous post-synthesis QC .

Q. What experimental design considerations are critical for studying protein interactions using this compound?

Key factors include:

- Tagging strategy : Use azide-modified antibodies or HaloTag ligands for site-specific conjugation .

- Control experiments : Include non-alkyne JOE analogs to rule out nonspecific binding .

- Live-cell compatibility : Verify low cytotoxicity of CuAAC conditions (e.g., ≤50 μM CuSO₄) . Advanced Tip: Combine with super-resolution microscopy (e.g., STED) to resolve subcellular interaction nanodomains .

Q. How do electronic and steric factors influence JOE alkyne’s reactivity in click chemistry and polymer synthesis?

The alkyne’s reactivity is modulated by:

- Electronic effects : Electron-withdrawing groups (e.g., Cl in JOE’s structure) enhance alkyne electrophilicity, accelerating CuAAC but potentially reducing thermal stability in polymers .

- Steric hindrance : The bulky JOE dye moiety may slow reaction kinetics; optimize solvent polarity (e.g., THF vs. DMSO) to balance solubility and steric accessibility . Data Contradiction Analysis: Conflicting reports on reaction yields may arise from solvent-dependent electronic effects—validate conditions via kinetic monitoring (e.g., in situ FTIR) .

Q. What advanced techniques confirm the structural integrity of JOE alkyne in bioconjugates?

Use a combination of:

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weights of JOE-azide conjugates .

- NMR spectroscopy : ¹H/¹³C NMR to confirm alkyne consumption and triazole formation post-click .

- Fluorescence correlation spectroscopy (FCS) : Quantify labeling efficiency and conjugate stability in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.